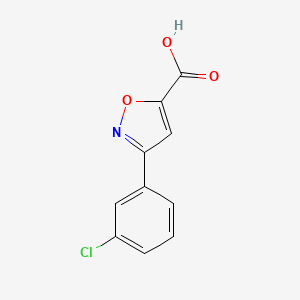

3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Vue d'ensemble

Description

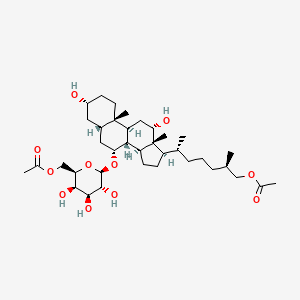

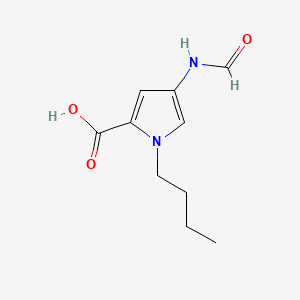

The compound “3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also has a carboxylic acid group and a chlorophenyl group attached to it .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in a crystal and can be used to determine the overall structure of the molecule .Chemical Reactions Analysis

Triazole compounds, which are similar to oxazole, are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular formula, average mass, and monoisotopic mass of a similar compound, 3-Chlorophenylacetic acid, have been determined .Applications De Recherche Scientifique

Catalytic Synthesis and Heterocyclic Compounds

3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid and its derivatives are significant in the field of medicinal, pharmaceutical, agrochemical, and material sciences. Specifically, the 1,3-oxazole scaffold, a part of the chemical structure, is pivotal in catalytic synthesis, offering a broad utility and versatility. Notably, the metal-dependent synthetic methodology of 1,3-oxazole derivatives is a significant area of research, contributing to the development of novel and promising substituted derivatives as building blocks in various applications (Shinde et al., 2022).

Pharmaceutical and Biological Applications

The chlorophenyl component of the compound, specifically chlorophenols like 3-chlorophenol, has been evaluated for its impact on the aquatic environment and is known for its moderate toxic effects to mammalian and aquatic life. This understanding is crucial in managing the environmental and biological implications of its usage and disposal (Krijgsheld & Gen, 1986).

Synthetic Routes and Applications

The compound's structure, related to 1,2,3-triazoles, showcases its significance in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability and interaction capabilities of the triazole moiety make it essential in engaging with biological targets, leading to its usage in synthesizing biologically active compounds. Various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, including eco-friendly procedures, underline the importance of this compound in developing new drugs and materials (Kaushik et al., 2019).

Environmental and Industrial Applications

The compound's derivatives, specifically those related to benzoxazoles, have shown significant properties in material science and environmental applications. The microwave-assisted synthesis technique is crucial for the efficient and quick synthesis of benzoxazole derivatives, indicating the compound's relevance in industrial processes and environmental management (Özil & Menteşe, 2020).

Carboxylic Acid Aspects in Biocatalysis

The carboxylic acid component of the compound, especially in biocatalysis and microbial fermentation, is significant. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for optimizing fermentation processes and developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with oxazole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the biosynthesis of prostaglandins .

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of related compounds, such as tolfenamic acid, have been studied . Tolfenamic acid, for instance, has been shown to have good oral absorption and bioavailability .

Result of Action

Related compounds, such as pyrazoline derivatives, have been reported to have significant biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

For instance, short-chain fatty acids, which are produced by the bacterial fermentation of dietary fiber, have been shown to modulate different processes and have anti-inflammatory and immunomodulatory effects .

Safety and Hazards

Orientations Futures

Research into similar compounds continues to advance. For instance, recent advances in the synthesis of borinic acids and their derivatives have been reviewed, highlighting their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This suggests that there may be potential for future research and applications of “3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” and similar compounds.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYLKRYOMWDUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652902 | |

| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100517-43-9 | |

| Record name | 3-(3-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100517-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

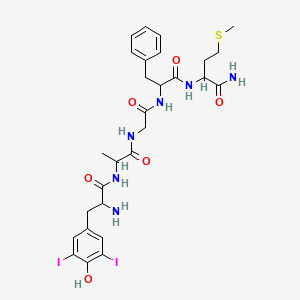

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)

![7H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561043.png)

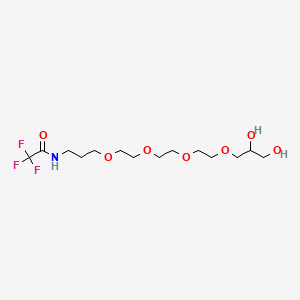

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561046.png)